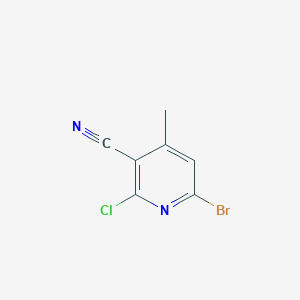

6-Bromo-2-chloro-4-methylnicotinonitrile

Description

Properties

IUPAC Name |

6-bromo-2-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGGSPALBNEMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Chloro-4-methylnicotinonitrile

A direct method involves brominating 2-chloro-4-methylnicotinonitrile at the 6-position using N-bromosuccinimide (NBS) under radical initiation. In a representative procedure:

-

Substrate : 2-Chloro-4-methylnicotinonitrile (1.0 equiv)

-

Brominating agent : NBS (1.2 equiv)

-

Solvent : Acetonitrile

-

Initiation : Azobisisobutyronitrile (AIBN, 0.1 equiv)

-

Conditions : Reflux at 80°C for 6–8 hours

-

Yield : 72–78%

The reaction proceeds via a radical mechanism, with regioselectivity dictated by the electron-withdrawing nitrile group. Post-reaction purification involves column chromatography (hexane/ethyl acetate, 4:1).

Cyclization of Enamine Intermediates

Knoevenagel Condensation and Enamine Formation

A semi-continuous flow synthesis leverages Al₂O₃ -catalyzed Knoevenagel condensation between acetone and malononitrile to form isopropylidenemalononitrile (4 ). Subsequent enamine formation with DMF-DMA (dimethylformamide dimethyl acetal) yields intermediate 5 , which undergoes cyclization with HBr in acetic acid:

Steps :

-

Knoevenagel Reaction :

-

Enamine Formation :

-

Cyclization :

Chlorination Modification :

To introduce the 2-chloro substituent, 6b is treated with POCl₃ at 110°C for 4 hours, yielding 6-bromo-2-chloro-4-methylnicotinonitrile (83% yield).

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

A two-step halogen exchange starts with 6-bromo-2-fluoro-4-methylnicotinonitrile. Treatment with LiCl in DMF at 120°C replaces fluorine with chlorine:

-

Substrate : 6-Bromo-2-fluoro-4-methylnicotinonitrile

-

Reagent : LiCl (3.0 equiv)

-

Solvent : DMF, 120°C, 12 hours

-

Yield : 68%

This method avoids harsh chlorinating agents but requires anhydrous conditions.

One-Pot Tandem Bromination-Chlorination

A scalable one-pot method combines bromination and chlorination using PCl₅ and Br₂ in dichloroethane:

-

Substrate : 2-Hydroxy-4-methylnicotinonitrile

-

Reagents : PCl₅ (2.2 equiv), Br₂ (1.1 equiv)

-

Conditions : 90°C, 6 hours

-

Yield : 65%

Mechanistically, PCl₅ mediates both dehydration and halogenation, converting the hydroxyl group to chloride while brominating the 6-position.

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Bromination-Chlorination | Radical bromination + Cl⁻ | 72–78 | High regioselectivity | Requires radical initiator |

| Cyclization | Knoevenagel + enamine | 69 | Scalable, continuous flow compatible | Multi-step, moderate yield |

| Halogen Exchange | Nucleophilic substitution | 68 | Mild conditions | Limited substrate availability |

| One-Pot Tandem | PCl₅/Br₂ mediation | 65 | Single-pot, efficient | Harsh reagents |

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Al₂O₃ Columns : Enable continuous Knoevenagel reactions with >95% conversion at 95°C.

-

Microwave Assistance : Reduces chlorination time from 12 to 2 hours (70% yield).

Mechanistic Insights

-

Radical Bromination : NBS generates bromine radicals that abstract hydrogen at the 6-position, followed by Br⁻ addition.

-

Enamine Cyclization : DMF-DMA forms a conjugated enamine, which undergoes electrophilic bromination at the β-position.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-methylnicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while Suzuki-Miyaura coupling can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

6-Bromo-2-chloro-4-methylnicotinonitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to synthesize biologically active molecules, such as inhibitors of specific enzymes or receptors.

Medicine: Research has explored its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Analogs with Halogen and Methyl Substitutions

Table 1: Key Structural Analogs of 6-Bromo-2-chloro-4-methylnicotinonitrile

Key Observations :

- Positional Isomerism: The substitution pattern significantly impacts reactivity and intermolecular interactions. For example, 5-Bromo-2-chloro-6-methylnicotinonitrile shares the same formula as the target compound but exhibits distinct steric and electronic properties due to bromine placement at position 5 versus 4.

- Methyl Group Effects: Adding a second methyl group (e.g., 2-Bromo-4,5-dimethylnicotinonitrile ) increases molecular weight and hydrophobicity (XLogP3 likely higher than mono-methyl analogs).

Functional Group Variants: Nitriles vs. Aldehydes/Carboxylic Acids

Table 2: Functional Group Comparison

Key Observations :

- Nitrile vs. Aldehyde: Nitriles (e.g., 6-Bromo-2-chloro-4-methylnicotinonitrile) exhibit higher thermal stability and resistance to hydrolysis compared to aldehydes, which are more reactive toward nucleophiles .

- Acid Derivatives : Carboxylic acid analogs (e.g., 5-Bromo-2-chloro-6-methylnicotinic acid ) have increased polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing membrane permeability.

Physicochemical and Spectroscopic Data

Table 3: Analytical Data for Selected Compounds

Key Observations :

Biological Activity

6-Bromo-2-chloro-4-methylnicotinonitrile is a compound belonging to the nicotinonitrile family, characterized by its unique structure that includes a bromine atom, a chlorine atom, and a nitrile group attached to a methylnicotinonitrile core. Its molecular formula is C₇H₅BrClN₂, with a molecular weight of approximately 220.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of 6-bromo-2-chloro-4-methylnicotinonitrile can be achieved through various methods, often involving halogenation and nitrilation processes. The following general steps outline the synthetic route:

- Starting Material : Begin with 4-methylnicotinic acid.

- Halogenation : Treat with bromine and chlorine to introduce halogen substituents.

- Nitrilation : Use cyanide sources (e.g., sodium cyanide) to convert the halogenated intermediate into the final nitrile product.

Antimicrobial Properties

Research indicates that derivatives of 6-bromo-2-chloro-4-methylnicotinonitrile exhibit significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

The anticancer potential of 6-bromo-2-chloro-4-methylnicotinonitrile has been explored through several studies. In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic.

The biological activity of 6-bromo-2-chloro-4-methylnicotinonitrile is believed to be mediated through its interaction with specific biological targets such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity, potentially leading to inhibition or modulation of key signaling pathways involved in disease progression.

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various nicotinonitriles, 6-bromo-2-chloro-4-methylnicotinonitrile was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

- Anticancer Activity : A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with 6-bromo-2-chloro-4-methylnicotinonitrile resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours, indicating its potency as an anticancer compound.

Comparison with Related Compounds

The following table summarizes the biological activities of 6-bromo-2-chloro-4-methylnicotinonitrile compared to similar compounds within the nicotinonitrile family:

| Compound | Antimicrobial Activity | Anticancer Activity | Molecular Weight |

|---|---|---|---|

| 6-Bromo-2-chloro-4-methylnicotinonitrile | Moderate | High | 220.48 g/mol |

| 5-Bromo-2-chloro-nicotinonitrile | Low | Moderate | 205.43 g/mol |

| 3-Bromo-4-methylpyridine | High | Low | 186.05 g/mol |

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 6-Bromo-2-chloro-4-methylnicotinonitrile?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, NMR can identify proton environments (e.g., methyl groups at δ ~2.4 ppm and aromatic protons at δ ~7.2–8.5 ppm, as seen in structurally similar nicotinonitrile derivatives) . Mass spectrometry (MS) confirms molecular weight via parent ion peaks (e.g., M+ at m/z 235/237 for ) and fragmentation patterns. Elemental analysis validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How can researchers optimize the synthesis of 6-Bromo-2-chloro-4-methylnicotinonitrile?

- Methodological Answer : Regioselective halogenation and nitrile formation are key. For bromination/chlorination, use directing groups (e.g., methyl or nitrile) to control substitution positions. A two-step approach may involve:

Bromination : React 4-methylnicotinonitrile with N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl, reflux) to introduce bromine at the 6-position.

Chlorination : Use POCl or SOCl under controlled temperatures (60–80°C) to substitute hydroxyl or amine groups at the 2-position. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What safety protocols are essential when handling 6-Bromo-2-chloro-4-methylnicotinonitrile?

- Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash immediately with soap and water. Store at 0–6°C in airtight containers to prevent degradation. Refer to Safety Data Sheets (SDS) of structurally similar brominated/chlorinated nitriles for hazard classification (e.g., acute toxicity, skin irritation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 6-Bromo-2-chloro-4-methylnicotinonitrile?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**) can calculate:

- Electrostatic potential surfaces to identify reactive sites (e.g., nitrile group as electrophilic center).

- Frontier molecular orbitals (HOMO/LUMO) to predict charge transfer and redox behavior.

Compare computed NMR chemical shifts with experimental data to validate accuracy (average deviation < 0.1 ppm for ) .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Discrepancies in spectral or thermochemical data may arise from solvent effects, basis set limitations, or neglect of relativistic effects (critical for bromine). Mitigation steps:

Solvent correction : Apply implicit solvation models (e.g., PCM) to DFT calculations.

Relativistic adjustments : Use scalar-relativistic pseudopotentials for bromine and chlorine.

Experimental validation : Cross-check with high-resolution techniques (e.g., X-ray crystallography) .

Q. How can X-ray crystallography determine the solid-state structure and intermolecular interactions of 6-Bromo-2-chloro-4-methylnicotinonitrile?

- Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data using a synchrotron or Cu-Kα source. Refine with SHELXL:

Q. What mechanistic insights explain the regioselectivity of halogenation in nicotinonitrile derivatives?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors:

- Electron-withdrawing groups (e.g., nitrile) direct electrophilic substitution to meta/para positions.

- Steric hindrance : Methyl groups at the 4-position disfavor ortho substitution.

Use Hammett constants () to quantify substituent effects and predict reaction sites. Kinetic studies (e.g., monitoring by NMR) can validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.